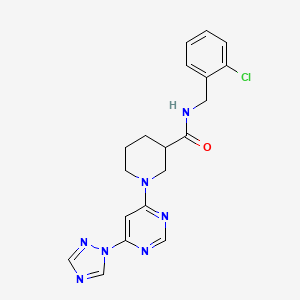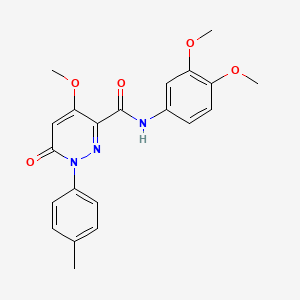
1-(2-Hydroxyethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)pyrrolidin-3-ol is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It can be used as a starting material for the preparation of chemical intermediates .
Synthesis Analysis
1-(2-Hydroxyethyl)pyrrolidin-3-ol can be used as a building block in the synthesis of hexakis [2- (2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene by a nucleophilic substitution reaction with hexachlorocyclotriphosphazene .Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyethyl)pyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in 1-(2-Hydroxyethyl)pyrrolidin-3-ol can undergo various intra- and intermolecular reactions leading to the formation of various derivatives . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxyethyl)pyrrolidin-3-ol include a boiling point of 79-81 °C/13 mmHg and a density of 0.985 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(2-Hydroxyethyl)pyrrolidin-3-ol serves as an intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of 2-Aryl-1-hydroxyazaindoles and 2-Arylazaindoles via oxidation and cyclization processes, showcasing its utility in creating structurally diverse heterocycles (D. Kuzmich & Carol A. Mulrooney, 2003). Additionally, it has been involved in studies related to organocatalysis, particularly in asymmetric Michael addition reactions, indicating its potential in catalytic processes (Cui Yan-fang, 2008).
Molecular Interactions and Stability
Research has also delved into the molecular interactions and stability of derivatives of 1-(2-Hydroxyethyl)pyrrolidin-3-ol. One study highlighted its role in intercalating nucleic acids (INAs), where modifications with this compound led to variations in DNA/RNA duplex stability, showcasing its potential in genetic research (V. Filichev & E. Pedersen, 2003).
Application in Material Science
This compound has found applications in material science, such as in the synthesis of N-substituted poly(bis-pyrrole) films with notable electrochromic and ion receptor properties. These materials demonstrate significant potential for use in electronic devices and sensors, highlighting the compound's versatility beyond traditional chemical syntheses (O. Mert, A. Demir, & A. Cihaner, 2013).
Advanced Synthesis Techniques
Moreover, 1-(2-Hydroxyethyl)pyrrolidin-3-ol has been utilized in advanced synthesis techniques, providing access to enantioenriched derivatives with significant potential in the development of new pharmaceuticals and bioactive molecules. For example, its use in catalyzed enantioselective intramolecular addition reactions has been documented, demonstrating its critical role in creating molecules with complex chiral centers (Luo Yang et al., 2009).
Safety And Hazards
The safety information for 1-(2-Hydroxyethyl)pyrrolidin-3-ol includes hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and ingestion, keeping away from open flames, hot surfaces, and sources of ignition, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Pyrrolidines, including 1-(2-Hydroxyethyl)pyrrolidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyrrolidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-3-7-2-1-6(9)5-7/h6,8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRZWVYDOFBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)


![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)






![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)
